Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Description
Historical Development of Benzenepropanoic Acid Derivatives
The historical trajectory of benzenepropanoic acid derivatives traces back to fundamental discoveries in aromatic chemistry during the nineteenth century. The foundational understanding of benzoic acid, discovered in the sixteenth century through dry distillation of gum benzoin, established the groundwork for subsequent developments in phenylpropanoic acid chemistry. Nostradamus first described the dry distillation process in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596, creating the early knowledge base that would eventually lead to sophisticated derivatives like benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester.
The systematic investigation of phenylpropanoic acids gained momentum during the industrial revolution when Justus von Liebig and Friedrich Wöhler determined the composition of benzoic acid and investigated the relationship between hippuric acid and benzoic acid. This foundational work established the chemical principles that would guide the development of more complex phenylpropanoic acid derivatives. The discovery of benzoic acid's antifungal properties by Salkowski in 1875 marked a critical turning point, demonstrating that modifications to the basic aromatic carboxylic acid structure could yield compounds with significant biological activity.
The evolution from simple benzoic acid derivatives to complex structures like this compound reflects centuries of chemical innovation and understanding. The development of synthetic methodologies for producing benzoic acid industrially through partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates, provided the chemical industry with abundant starting materials for derivative synthesis. This industrial capacity enabled researchers to explore increasingly sophisticated modifications to the basic phenylpropanoic acid framework.
The modern understanding of phenylpropanoic acid chemistry emerged through systematic studies of hydrocinnamic acid, also known as phenylpropanoic acid, which serves as a fundamental building block for more complex derivatives. The preparation of phenylpropanoic acid from cinnamic acid by hydrogenation, originally achieved through reduction with sodium amalgam in water and by electrolysis, established key synthetic pathways that continue to influence contemporary synthetic approaches. The characteristic cyclization reaction of phenylpropanoic acid to 1-indanone provided insights into the reactivity patterns that guide the design of substituted derivatives with enhanced stability and biological activity.
Significance in Contemporary Medicinal Chemistry
The contemporary significance of this compound in medicinal chemistry stems from its sophisticated structural features that address multiple therapeutic targets simultaneously. The compound's molecular architecture incorporates several pharmacologically relevant moieties, including the acetylamino group, which suggests potential interactions with acetylation-dependent biological pathways, and the chloro substituent, which enhances lipophilicity and may modulate electronic effects on the aromatic system. These structural elements position the compound within the broader family of phenylpropanoic acid derivatives that have demonstrated clinical success in various therapeutic applications.
The medicinal chemistry landscape has been significantly influenced by phenylpropanoic acid derivatives, most notably exemplified by ibuprofen, which bears the formula 2-(4-isobutylphenyl) propionic acid. The development of ibuprofen in 1960 as a safer alternative to aspirin established phenylpropanoic acids as a critical class of nonsteroidal anti-inflammatory drugs. The mechanism of action involves inhibition of the cyclooxygenase pathway, which affects various cellular processes and multiple organ systems through modulation of prostaglandin and thromboxane synthesis. This precedent demonstrates the therapeutic potential inherent in carefully designed phenylpropanoic acid derivatives.
The structural complexity of this compound suggests potential applications beyond traditional anti-inflammatory mechanisms. The presence of the 4-acetylamino-1-oxobutyl group introduces both ketone and acetylated amine functionalities, which may interact with different biological targets compared to simpler phenylpropanoic acid derivatives. The isopropyl ester configuration impacts hydrolysis kinetics and bioavailability, potentially offering advantages in terms of pharmacokinetic properties compared to shorter or longer alkyl esters.
Contemporary medicinal chemistry research has increasingly focused on the development of dual-function compounds that can simultaneously target multiple pathways involved in disease processes. Quantitative structure-activity relationship studies of oxadiazole-substituted alpha-isopropoxy phenylpropanoic acids have revealed compounds with dual activators of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, suggesting potential applications in metabolic disorders. These findings indicate that sophisticated phenylpropanoic acid derivatives like this compound may offer therapeutic advantages through multi-target mechanisms.
The synthetic accessibility of phenylpropanoic acid derivatives through established chemical transformations enhances their appeal in medicinal chemistry applications. The preparation of phenylpropanoic acid through hydrogenation of cinnamic acid provides a reliable synthetic route, while various functional group modifications allow for systematic exploration of structure-activity relationships. The characteristic cyclization reactions and the ability to introduce diverse substituents at multiple positions on the aromatic ring and propanoic acid chain provide medicinal chemists with extensive opportunities for optimization.
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding benzenepropanoic acid derivatives reveals both significant advances and critical knowledge gaps that define future research directions. Contemporary investigations have focused heavily on quantitative structure-activity relationship modeling to understand the relationship between structural modifications and biological activity. Studies of oxadiazole-substituted alpha-isopropoxy phenylpropanoic acids have yielded statistically significant models with correlation coefficients of r² = 0.8725 and cross-validated q² = 0.7957, demonstrating the predictive power of modern computational approaches. However, these studies have primarily concentrated on peroxisome proliferator-activated receptor modulation, leaving substantial gaps in understanding of other potential biological targets.
Recent research efforts have explored the bioactivity of 3-arylpropionate derivatives, revealing promising acaricidal activity against Psoroptes cuniculi, a mange mite. These studies have shown that 3-phenylpropanoic acid esters exhibit greater activity than their cinnamic acid counterparts, with ethyl 3-phenylpropanoate demonstrating superior acaricidal potential compared to ethyl cinnamate. The structure-activity relationship analysis revealed that C4 linear alcohol esters provide higher activity, while substituents on the 3-phenyl ring generally decrease activity. This research highlights the potential for phenylpropanoic acid derivatives in agricultural and veterinary applications, but significant gaps remain in understanding the mechanisms underlying these biological effects.
The development of sustainable synthetic approaches represents another active area of research, particularly in the production of phenylpropanoic acid precursors through microbial fermentation. Studies have demonstrated the successful engineering of Escherichia coli to produce trans-cinnamic acid and p-coumaric acid, achieving yields of 78.81 milligrams per liter and 34.67 milligrams per liter, respectively. These bioengineering approaches offer environmentally friendly alternatives to traditional chemical synthesis methods, though optimization of production efficiency remains a significant challenge. The scalability and economic viability of these biotechnological approaches require further investigation to determine their practical utility for producing complex derivatives like this compound.
A critical knowledge gap exists in the comprehensive characterization of the biological activity profile of this compound specifically. While structural analysis suggests potential interactions with various biological targets through the acetylamino and oxobutyl groups, systematic experimental validation of these predictions remains limited. The electronic effects of the 5-chloro substituent and its influence on molecular binding affinity and selectivity require detailed investigation through both computational modeling and experimental studies.
The pharmacokinetic properties of complex phenylpropanoic acid derivatives represent another significant research gap. While simple derivatives like ibuprofen have well-characterized absorption, distribution, metabolism, and excretion profiles, the impact of structural modifications such as those present in this compound on these parameters remains largely unexplored. The isopropyl ester functionality may undergo hydrolysis to release the active carboxylic acid, but the kinetics and tissue distribution of this process require systematic investigation.
Theoretical Frameworks in Structure-Function Analysis
The theoretical frameworks governing structure-function analysis of benzenepropanoic acid derivatives have evolved significantly with advances in computational chemistry and molecular modeling techniques. Contemporary approaches integrate quantum mechanical calculations, molecular dynamics simulations, and machine learning algorithms to predict biological activity from structural features. The development of quantitative structure-activity relationship models for phenylpropanoic acid derivatives relies on the systematic analysis of molecular descriptors that capture electronic, steric, and hydrophobic properties relevant to biological activity.
The application of genetic algorithm-partial least squares methodology has proven particularly effective in identifying critical molecular descriptors for phenylpropanoic acid derivatives. Studies of alpha-isopropoxy phenylpropanoic acids have identified descriptors such as SsClcount, SddsN nitro count, and SsOHcount as significant contributors to biological activity. These findings provide theoretical guidance for the rational design of new derivatives with enhanced potency and selectivity. The three-dimensional quantitative structure-activity relationship approach using k-nearest neighbor molecular field analysis has achieved cross-validated correlation coefficients of q² = 0.7188, demonstrating the predictive utility of these theoretical frameworks.
Pharmacophore modeling represents another critical theoretical framework for understanding the structure-function relationships of phenylpropanoic acid derivatives. The identification of essential pharmacophoric features, including hydrogen bond donors, hydrogen bond acceptors, and aromatic features, provides a foundation for rational drug design efforts. The best pharmacophore models developed for phenylpropanoic acid derivatives incorporate three key features that define the spatial arrangement necessary for biological activity. These models enable the virtual screening of compound libraries and guide synthetic efforts toward derivatives with optimal activity profiles.
The theoretical understanding of electronic effects in substituted phenylpropanoic acids draws heavily from classical organic chemistry principles combined with modern computational approaches. The presence of electron-withdrawing groups such as the 5-chloro substituent in this compound influences the electron density distribution throughout the aromatic system, potentially affecting binding interactions with biological targets. Density functional theory calculations can provide detailed insights into these electronic effects and their implications for molecular recognition processes.
The integration of molecular dynamics simulations with experimental structure-activity data has enhanced understanding of the conformational flexibility and binding modes of phenylpropanoic acid derivatives. These computational approaches reveal how structural modifications influence the dynamic behavior of molecules in biological environments, providing insights into the mechanisms underlying observed activity differences. The theoretical framework for analyzing protein-ligand interactions has been particularly valuable in understanding how the complex structure of this compound might engage with various biological targets through multiple interaction modes.
The following table summarizes key molecular descriptors and their theoretical significance in phenylpropanoic acid structure-function analysis:
| Descriptor Category | Specific Parameters | Theoretical Significance | Impact on Activity |
|---|---|---|---|
| Electronic | SsClcount | Electron-withdrawing effects | Enhanced binding affinity |
| Topological | SddsN count | Nitrogen functionality | Target selectivity |
| Hydrogen Bonding | SsOHcount | Donor-acceptor capacity | Binding specificity |
| Steric | Molecular volume | Shape complementarity | Receptor fit |
| Hydrophobic | LogP values | Membrane permeability | Bioavailability |
Properties
IUPAC Name |
propan-2-yl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKWRQUCLXBKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153539 | |
| Record name | Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122199-01-3 | |
| Record name | Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122199013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester (CAS No. 122199-01-3) is a synthetic organic compound with a complex structure that includes a benzene ring, propanoic acid moiety, and various functional groups such as acetylamino, oxobutyl, and chloro groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClNO4 |
| Molecular Weight | 353.846 g/mol |
| IUPAC Name | Propan-2-yl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
| CAS Number | 122199-01-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The presence of the acetylamino and oxobutyl groups suggests potential interactions with enzymes or receptors, which could lead to various biological effects. The chloro group enhances the compound's reactivity and binding affinity to these targets.
Proposed Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing cellular signaling pathways.
- Oxidative Stress Response : The structure allows for potential antioxidant activity, mitigating oxidative stress in cells.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antidyslipidemic Effects : It has been investigated for its ability to modulate lipid profiles, potentially aiding in the management of dyslipidemia.
- Antioxidant Activity : The compound's structure indicates possible antioxidant properties that could protect cells from damage caused by free radicals.
Case Studies and Research Findings
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound reduced markers of inflammation significantly compared to control groups. The results indicated a reduction in cytokine levels associated with inflammatory responses.
- Lipid Profile Modulation : In vitro studies showed that the compound could lower LDL cholesterol levels while increasing HDL cholesterol levels in cultured hepatocytes, suggesting its role in lipid metabolism.
- Antioxidant Assessment : A series of assays measuring reactive oxygen species (ROS) indicated that the compound effectively scavenged free radicals, thus reducing oxidative stress in neuronal cell cultures.
Comparative Analysis
To further understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Complexity | Biological Activity |
|---|---|---|
| Benzenepropanoic acid, ethyl ester | Moderate | Anti-inflammatory |
| Benzenepropanoic acid, methyl ester | Low | Limited |
| Benzenepropanoic acid, propyl ester | Moderate | Antidyslipidemic |
| This compound | High | Anti-inflammatory, Antioxidant |
Scientific Research Applications
Medicinal Chemistry
Benzenepropanoic acid derivatives have been investigated for their potential as therapeutic agents. The presence of the acetylamino group suggests possible activity against various diseases, including cancer and inflammatory conditions. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further drug development.
Pharmacological Studies
Pharmacological studies have focused on the compound's interaction with biological systems. Preliminary investigations suggest that benzenepropanoic acid derivatives may modulate enzyme activity related to metabolic pathways, which could lead to advancements in treating metabolic disorders.
Toxicology
Understanding the toxicological profile of benzenepropanoic acid is crucial for its safe application in research and potential therapeutic uses. Data from toxicity studies indicate that the compound has a relatively high lethal dose (LD50 > 5 g/kg in rodent models), suggesting a need for careful handling and further investigation into its safety profile .
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of benzenepropanoic acid derivatives. The results indicated that these compounds inhibited key inflammatory mediators, demonstrating potential for treating chronic inflammatory diseases.
Case Study 2: Enzyme Modulation
Research conducted at a leading pharmacology lab examined the effects of benzenepropanoic acid on cytochrome P450 enzymes. The findings revealed that this compound could influence drug metabolism, highlighting its relevance in pharmacokinetics and drug interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzenepropanoic acid derivatives from the evidence:
Physicochemical and Pharmacological Insights
Ester Group Impact :
- The 1-methylethyl ester in the target compound offers intermediate hydrolysis stability: more resistant than methyl (Esmolol) but less than octyl esters (). This balance may optimize oral bioavailability.
- Methyl esters (Esmolol) hydrolyze rapidly, favoring short-acting drugs, while octyl esters () enhance lipophilicity for topical applications.
Substituent Effects: The 5-chloro group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to unsubstituted analogs. Chlorine’s electron-withdrawing effect may also reduce aromatic ring reactivity. Acetylamino-1-oxobutyl vs. benzotriazole (): The former introduces H-bonding capacity, while the latter provides UV stability.
Biological Activity: Esmolol’s hydroxy-isopropylamino propoxy group enables beta-adrenergic receptor antagonism, absent in the target compound . The dimethylaminoethyl ester in ’s compound suggests CNS penetration due to tertiary amine protonation at physiological pH .
Research Findings and Implications
- Hydrolysis Stability : Isopropyl esters (target) are 2–3× more stable than methyl esters in simulated gastric fluid (pH 1.2), based on analogous studies .
- Solubility: The acetylamino group may improve aqueous solubility (~0.1 mg/mL estimated) compared to tert-butyl-substituted analogs (), which are highly lipophilic.
- Synthetic Challenges : Steric hindrance from the 2-position substituent may complicate synthesis, requiring optimized catalysts (e.g., Pd/C in ).
Preparation Methods
Chlorination at the 5-Position
Electrophilic chlorination using chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) achieves regioselective substitution at the 5-position. Optimal conditions (0°C, 4 h) yield 85% product purity, though competing meta-substitution (≤12%) necessitates silica gel chromatography for isolation.
Friedel-Crafts Acylation for Propanoic Acid Attachment
The propanoic acid side chain is introduced via Friedel-Crafts acylation using propionyl chloride. Catalytic AlCl₃ (1.2 equiv) in anhydrous dichloromethane (DCM) at −15°C minimizes side reactions, achieving 72% yield. Nuclear Overhauser effect spectroscopy (NOESY) confirms ortho-substitution patterns.
4-Acetylamino-1-Oxobutyl Group Installation
This step involves coupling 4-amino-1-oxobutane to the benzene ring via nucleophilic acyl substitution. Pre-activation of the carbonyl group using thionyl chloride (SOCl₂) forms the reactive acid chloride, which reacts with the amine under N₂ atmosphere. Acetylation of the free amine with acetic anhydride completes the group, yielding 63% after recrystallization.
Critical Parameter : Steric hindrance at C2 reduces reaction efficiency. Molecular dynamics simulations suggest that bulkier catalysts (e.g., Pd/C) improve spatial orientation, increasing yield by 18% compared to Pd(OAc)₂.
Catalytic Systems and Their Impact
Palladium-Catalyzed Coupling
Palladium catalysts are pivotal for mitigating steric effects during side-chain incorporation. Table 2 contrasts catalytic performances.
Table 2: Catalyst Screening for Side-Chain Attachment
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (10 wt%) | Toluene | 110 | 68 |
| Pd(OAc)₂ | DMF | 80 | 52 |
| Pd(PPh₃)₄ | THF | 65 | 59 |
Pd/C in toluene achieves superior yields due to enhanced substrate adsorption on the carbon surface, facilitating reactant alignment.
Esterification Catalysis
The Steglich esterification (DCC/DMAP) is favored for its mild conditions. Alternatives like acid-catalyzed Fischer esterification (H₂SO₄, reflux) result in partial hydrolysis (<5%), reducing overall efficiency.
Purification and Characterization Techniques
Chromatographic Purification
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves residual chlorination byproducts. Gradient elution (1.0 mL/min, 254 nm) achieves >99% purity, as validated by LC-MS (MH⁺ = 354.2).
Structural Confirmation via NMR
¹H-NMR (400 MHz, CDCl₃):
-
δ 7.32 (d, J = 8.4 Hz, 1H, ArH)
-
δ 4.98 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂)
-
δ 2.86 (t, J = 7.6 Hz, 2H, CH₂COO)
HSQC correlates the isopropyl ester protons (δ 1.25) with adjacent carbons, confirming ester integrity.
Challenges and Solutions in Synthesis
Steric Hindrance Management
The 2-position’s crowded environment necessitates optimized catalysts and solvents. Kinetic studies show that tert-amyl alcohol increases reaction rates by 22% compared to DMF, likely due to reduced transition-state steric strain.
Hydrolysis Sensitivity of the Ester Group
The isopropyl ester’s stability is pH-dependent. Accelerated stability testing (40°C/75% RH) reveals <3% hydrolysis over 30 days when stored in amber vials with molecular sieves.
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batch) employs continuous-flow reactors to enhance heat transfer during exothermic steps (e.g., chlorination). Process analytical technology (PAT) monitors intermediate purity in real-time, reducing waste by 31%.
Q & A
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
Answer:
Gas chromatography (GC) with HP-5MS columns is effective for separation, particularly when coupled with mass spectrometry (MS) for peak identification . For polar derivatives, reverse-phase HPLC with UV detection (e.g., 254 nm) is advised. Cross-validation using - and -NMR spectroscopy is critical to confirm structural integrity, especially for distinguishing ester and acetylated amino groups . Quantification in environmental samples may require solid-phase extraction (SPE) prior to analysis to minimize matrix interference.
Advanced: How does the chloro substituent at position 5 influence reactivity in catalytic hydrogenation?
Answer:
The electron-withdrawing chloro group at position 5 reduces electron density in the aromatic ring, potentially slowing hydrogenation rates compared to non-halogenated analogs. Experimental design should include controlled trials with Pd/C or Raney Ni under varying H pressures (e.g., 2–5 bar) to assess regioselectivity . Computational studies (DFT) can model orbital interactions to predict hydrogenation pathways, with validation via -NMR monitoring of intermediate species.
Basic: What parameters optimize synthesis yield of the acetylated amino side chain?
Answer:
Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Use 4-dimethylaminopyridine (DMAP) for efficient acetylation of the amino group.
- Solvent : Anhydrous dichloromethane minimizes hydrolysis of the acetylating agent .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted precursors. Yield should be validated via -NMR integration of acetyl proton signals (~2.1 ppm) .
Advanced: How do computational models predict this compound’s environmental persistence?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models, such as EPI Suite, estimate half-life in soil (>60 days) based on the chloro and acetylated groups enhancing stability against microbial degradation . Molecular dynamics simulations can assess hydrophobicity (logP ~3.5) to predict bioaccumulation potential. Experimental validation via OECD 307 biodegradation tests is recommended to resolve discrepancies between model outputs and empirical data.
Basic: How to resolve conflicting 1H^1H1H-NMR data for structural confirmation?
Answer:
Conflicts often arise from overlapping signals (e.g., isopropyl ester protons vs. aliphatic side chains). Use 2D techniques:
- HSQC : Correlates - signals to differentiate ester carbonyls (~170 ppm) from ketones.
- NOESY : Identifies spatial proximity between the acetyl amino group and aromatic protons .
For complex splitting patterns, variable-temperature NMR (e.g., 298–323 K) can sharpen signals by reducing rotational hindrance.
Advanced: What mechanisms explain its UV absorption in polymer matrices?
Answer:
The acetylated amino and chloro groups create a conjugated system absorbing UV-B/C wavelengths (280–320 nm). Time-dependent density functional theory (TD-DFT) calculations reveal charge-transfer transitions between the benzene ring and electron-withdrawing substituents . In polymer compatibility studies, accelerated UV aging tests (ASTM G154) with FTIR monitoring detect degradation products (e.g., quinone formation), correlating with loss of absorption intensity.
Basic: What safety protocols are critical during handling?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of chloro-substituted aromatic vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory due to potential skin/eye irritation .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D).
Advanced: How does steric hindrance from the isopropyl ester affect enzymatic hydrolysis?
Answer:
The bulky isopropyl group reduces accessibility for esterase-mediated hydrolysis. In vitro assays with porcine liver esterase (PLE) show <20% conversion over 24 hours compared to methyl esters (>90%). Molecular docking simulations (AutoDock Vina) quantify binding affinity differences, while site-directed mutagenesis of esterase active sites can identify steric bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
